molecular formula C19H18N2O4 B2690567 2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide CAS No. 2034339-03-0

2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide

Cat. No.: B2690567
CAS No.: 2034339-03-0
M. Wt: 338.363
InChI Key: NRYIKOSZWNQPHZ-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide is a complex organic compound with a biphenyl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The resulting biphenyl compound is then subjected to further functionalization to introduce the acetamide and oxazolidinone groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of molecular interactions and biological pathways.

    Industry: It may be utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl core allows for π-π stacking interactions, while the acetamide and oxazolidinone groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide is unique due to its combination of a biphenyl core with acetamide and oxazolidinone groups. This structure provides a versatile platform for chemical modifications and interactions, making it valuable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(20-10-11-21-18(23)13-25-19(21)24)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYIKOSZWNQPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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